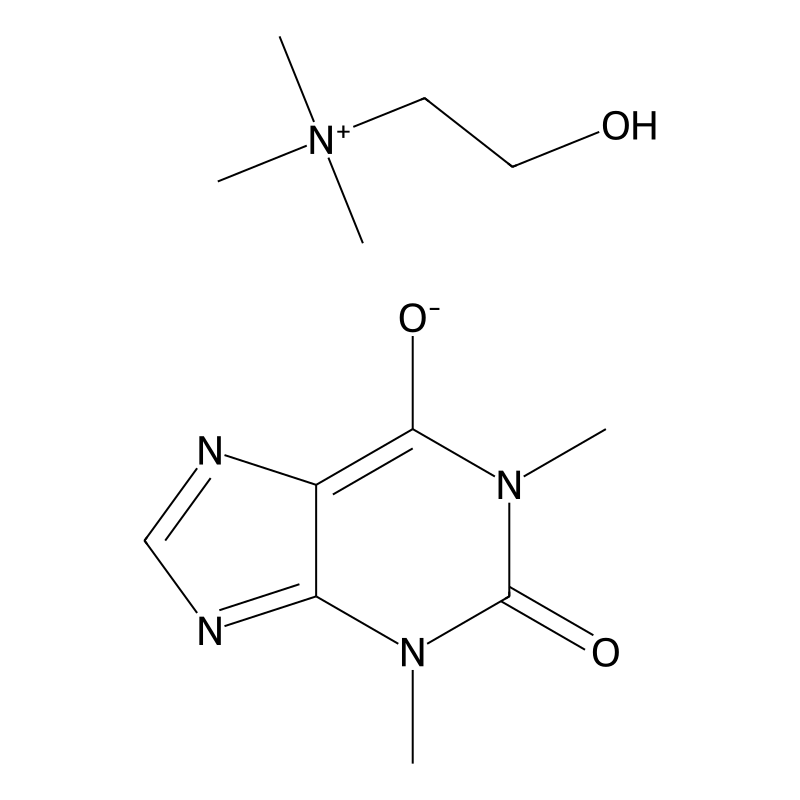

Oxtriphylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oxtriphylline (CAS: 4499-40-5) is the choline salt of theophylline, a methylxanthine compound widely used as a bronchodilator for respiratory diseases like asthma and COPD.[1][2] It was specifically developed to improve upon the physicochemical properties of the parent compound, theophylline, and its other common salt, aminophylline.[3] Oxtriphylline delivers the same active moiety but is formulated to offer greater aqueous solubility, improved chemical stability, and better gastrointestinal tolerability, which are critical considerations in the development of oral dosage forms.[3][4][5]

References

- [1] Product Monograph Pr CHOLEDYL Oxtriphylline Oral Solution U.S.P. 100 mg/5 mL BRONCHODILATOR. October 18, 2022.

- [2] Product Monograph CHOLEDYL* SA TABLETS (Oxtriphylline MANUFACTURER STANDARD) SUSTAINED ACTION SCORED TAB. July 5, 2005.

- [8] The Side Effects of Oxtriphylline (OXTRIPHYLLINE). Biomedicus. Published January 2, 2026.

Direct substitution of Oxtriphylline with either anhydrous theophylline or aminophylline is inadvisable in formulation development due to significant differences in physicochemical and pharmacokinetic properties. Theophylline itself is sparingly soluble in water, complicating the creation of liquid formulations and potentially leading to variable dissolution in solid forms.[6][7] While aminophylline (a complex of theophylline and ethylenediamine) offers improved solubility, it is less stable and can cause a higher incidence of gastric irritation and other side effects.[4][5] Oxtriphylline, as a true salt, provides a distinct profile of enhanced solubility, greater stability, and reduced gastric irritation compared to these common alternatives, making it a non-interchangeable choice for specific formulation goals.[3][4][5]

References

- [1] Product Monograph Pr CHOLEDYL Oxtriphylline Oral Solution U.S.P. 100 mg/5 mL BRONCHODILATOR. October 18, 2022.

- [2] Product Monograph CHOLEDYL* SA TABLETS (Oxtriphylline MANUFACTURER STANDARD) SUSTAINED ACTION SCORED TAB. July 5, 2005.

- [8] The Side Effects of Oxtriphylline (OXTRIPHYLLINE). Biomedicus. Published January 2, 2026.

- [10] Sadeghi, S., et al. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Molecules, 2023.

Superior Aqueous Solubility for Enhanced Formulation Flexibility

Oxtriphylline was specifically designed as a more soluble form of theophylline.[3] As the choline salt, it is described as soluble in water, whereas the parent compound, anhydrous theophylline, is only slightly soluble at 8.3 mg/mL.[6][8] This enhanced solubility is a key differentiator from theophylline and is also reported to be greater than that of aminophylline, another common salt.[4][5] The formation of true salts like choline theophyllinate (Oxtriphylline) is a recognized strategy to significantly improve the aqueous solubility of methylxanthines.[6]

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Soluble in water |

| Comparator Or Baseline | Anhydrous Theophylline: 8.3 mg/mL. Aminophylline: Less soluble than Oxtriphylline. |

| Quantified Difference | Qualitatively significant improvement over theophylline's low solubility. |

| Conditions | Standard laboratory conditions for solubility determination. |

Higher aqueous solubility simplifies the development of oral liquid formulations (syrups, solutions) and can improve dissolution rates for solid dosage forms, enhancing bioavailability.

Reduced Gastric Irritation Compared to Theophylline

A direct comparative study in 14 healthy volunteers measured the irritant effects of Oxtriphylline (choline theophyllinate) and theophylline by monitoring changes in gastric potential difference (GPD). The study found that theophylline was 2 times more irritating than Oxtriphylline based on mean membrane instability time and 3 times more irritating based on the mean irritation index.[9] This quantitative evidence supports qualitative reports that Oxtriphylline is less irritating to the gastric mucosa than both theophylline and aminophylline.[3][4][5]

| Evidence Dimension | Gastric Irritation Index & Membrane Instability Time |

| Target Compound Data | Baseline for comparison. |

| Comparator Or Baseline | Theophylline: 3x higher irritation index; 2x higher membrane instability time. |

| Quantified Difference | 200-300% greater gastric irritation with Theophylline. |

| Conditions | In vivo study in 14 healthy human volunteers measuring gastric potential difference after drug administration. |

This provides a strong basis for selecting Oxtriphylline in formulations intended for chronic use or for patient populations sensitive to the gastrointestinal side effects of other theophylline forms.

Improved Stability Profile Over Aminophylline

Oxtriphylline is consistently reported to be a more stable compound compared to aminophylline.[4][5] Aminophylline is a 2:1 complex of theophylline and ethylenediamine, which can be less stable under certain storage and formulation conditions.[10] The selection of Oxtriphylline, a true choline salt, can mitigate stability-related challenges during product development and storage, ensuring more consistent product quality and shelf life.

| Evidence Dimension | Chemical Stability |

| Target Compound Data | Reported to be more stable. |

| Comparator Or Baseline | Aminophylline: Reported to be less stable. |

| Quantified Difference | Not quantitatively specified in available sources, but consistently noted as a key advantage. |

| Conditions | General formulation and storage conditions. |

Enhanced chemical stability simplifies manufacturing, improves product shelf-life, and ensures more reliable dosing by preventing degradation of the active pharmaceutical ingredient.

Development of Aqueous-Based Oral Liquid Formulations

Oxtriphylline's high aqueous solubility makes it the preferred theophylline derivative for developing oral solutions and syrups.[3][4] Unlike anhydrous theophylline, which is sparingly soluble, Oxtriphylline readily dissolves, simplifying the manufacturing process and ensuring dose uniformity without the need for complex solubilization techniques.[6]

Formulations for Improved Gastrointestinal Tolerability

For oral solid-dose products intended for chronic administration or for patient populations with gastric sensitivity, Oxtriphylline is a superior choice. Direct comparative evidence shows it is significantly less irritating to the gastric mucosa than theophylline, reducing the risk of side effects like nausea and abdominal pain.[9][11]

Stable and Reliable Solid Dosage Formulations

When compared to aminophylline, Oxtriphylline's greater chemical stability offers a distinct advantage in the production of tablets and capsules.[4][5] This improved stability can lead to a longer product shelf life and more predictable release profiles in both immediate and controlled-release formulations.

References

- [1] Product Monograph Pr CHOLEDYL Oxtriphylline Oral Solution U.S.P. 100 mg/5 mL BRONCHODILATOR. October 18, 2022.

- [2] Product Monograph CHOLEDYL* SA TABLETS (Oxtriphylline MANUFACTURER STANDARD) SUSTAINED ACTION SCORED TAB. July 5, 2005.

- [8] The Side Effects of Oxtriphylline (OXTRIPHYLLINE). Biomedicus. Published January 2, 2026.

- [16] Oxtriphylline Side Effects: Common, Severe, Long Term. Drugs.com.

- [23] Johnson, B. F., & La-Brecque, D. R. (1981). Comparison of choline theophyllinate and theophylline gastric irritation utilizing gastric potential difference as a model. Arzneimittel-Forschung, 31(9), 1503–1507.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Oxtriphylline is the choline salt of theophylline with an anti-asthmatic property. Oxtriphylline appears to inhibit phosphodiesterase and prostaglandin production, regulates calcium flux and intracellular calcium distribution, and antagonizes adenosine. Physiologically, this agent causes relaxation of bronchial smooth muscle, produces vasodilation (except in cerebral vessels), stimulates cardiac muscle, as well as induces diuresis and gastric acid secretion. It may also suppress inflammation and improve contractility of the diaphragm.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DA - Xanthines

R03DA02 - Choline theophyllinate

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Other CAS

Wikipedia

Biological Half Life

Use Classification

Dates

2: Kadlec GJ, Jarboe CH, Sublett J, Pollard S, Ha L, Ellenberg D, Karibo JM, Simon T, Katsampes C. Pharmacokinetics and taste acceptance of an alcohol-free oxtriphylline solution. Ann Allergy. 1980 Oct;45(4):224-7. PubMed PMID: 7425393.

3: Bell T, Yaffe S, Lecks H, Danish M, Ragni M, Simon T, Rasmussen C, Katsampes C. Theophylline pharmacokinetics: variations between two similar study populations using oral oxtriphylline syrup. Ann Allergy. 1980 Feb;44(2):67-70. PubMed PMID: 7362087.

4: HEISEN A. OXTRIPHYLLINE-GLYCERYL GUAIACOLATE ELIXIR AS EFFECTIVE THERAPY FOR CHRONIC BRONCHITIS AND ASTHMA. J Am Geriatr Soc. 1964 Mar;12:285-9. PubMed PMID: 14132417.

5: WEINER A. CLINICAL EFFECTIVENESS OF OXTRIPHYLLINE-GLYCERYL GUAIACOLATE COMBINATION IN CHRONIC BRONCHITIS: DOUBLE-BLIND STUDY. J Am Geriatr Soc. 1963 Oct;11:959-63. PubMed PMID: 14073667.

6: UNGER DL. ADDITION OF GLYCERYL GUAIACOLATE TO OXTRIPHYLLINE IN CHRONIC ASTHMA: A DOUBLE BLIND STUDY. Ann Allergy. 1963 Sep;21:528-9. PubMed PMID: 14062372.

7: Fox RW, Samaan SS, Lockey RF, Bukantz SC. Study of oxtriphylline SA in 50 asthmatics. J Asthma. 1983;20(3):177-81. PubMed PMID: 6345499.

8: Lockhart JA, Falliers CJ, Katsampes CP. Sustained protection with oxtriphylline-SA against allergenic bronchial challenges. J Asthma. 1982;19(2):95-103. PubMed PMID: 7118818.

9: Guyatt GH, Desai SD. Relation of oral dose of oxtriphylline to serum theophylline level. Can Med Assoc J. 1981 Dec 15;125(12):1336-8. PubMed PMID: 7034918; PubMed Central PMCID: PMC1862761.

10: Falliers CJ, Redding MA, Katsampes CP. Comparative pharmacodynamics of oxtriphylline PEC tablets vs. elixir in the treatment of asthma. Ann Allergy. 1980 Nov;45(5):271-5. PubMed PMID: 7436053.

11: Chodosh S, Baigelman W. Bronchodilator effects of metaproterenol and oxtriphylline in asthma. Chest. 1978 Jun;73(6 Suppl):1014-5. PubMed PMID: 354882.

12: Sitar DS, Nadeau JH, Ruedy JR. Comparative bioavailability of two oral dosage forms of oxtriphylline. Curr Ther Res Clin Exp. 1977 Feb;21(2):233-40. PubMed PMID: 403058.

13: Kreisman H, Mitchell C, Bouhuys A. Inhibition of histamin-induced airway constriction negative results with oxtriphylline and ascorbic acid. Lung. 1977;154(3):223-9. PubMed PMID: 916730.

14: GROVER FW. OXTRIPHYLLINE GLYCERYL GUAIACOLATE ELIXIR IN PEDIATRIC ASTHMA: WITH A THEOPHYLLINE REVIEW. Ann Allergy. 1965 Mar;23:127-47. PubMed PMID: 14281927.

15: PULS RJ. CLINICAL STUDY WITH OXTRIPHYLLINE-GLYCERYL GUAIACOLATE TABLETS IN CHRONIC PULMONARY DISEASE: A DOUBLE-BLIND CROSSOVER STUDY. Curr Ther Res Clin Exp. 1964 May;6:353-6. PubMed PMID: 14193765.